methyl (1S,2R,4R)-6-oxobicyclo[2.2.1]heptane-2-carboxylate
CAS No.:
Cat. No.: VC17979017
Molecular Formula: C9H12O3
Molecular Weight: 168.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12O3 |
|---|---|
| Molecular Weight | 168.19 g/mol |
| IUPAC Name | methyl (1S,2R,4R)-6-oxobicyclo[2.2.1]heptane-2-carboxylate |
| Standard InChI | InChI=1S/C9H12O3/c1-12-9(11)7-3-5-2-6(7)8(10)4-5/h5-7H,2-4H2,1H3/t5-,6+,7-/m1/s1 |
| Standard InChI Key | XHNOTHJTHRGVSI-DSYKOEDSSA-N |
| Isomeric SMILES | COC(=O)[C@@H]1C[C@H]2C[C@@H]1C(=O)C2 |
| Canonical SMILES | COC(=O)C1CC2CC1C(=O)C2 |
Introduction
Synthesis Methods
The synthesis of methyl (1S,2R,4R)-6-oxobicyclo[2.2.1]heptane-2-carboxylate typically involves multi-step organic synthesis techniques. These methods often start with simpler bicyclic compounds and involve transformations such as oxidation, esterification, or other functional group modifications. Specific synthesis routes may vary depending on the availability of starting materials and the desired stereochemistry.
Potential Applications
Compounds with similar structures to methyl (1S,2R,4R)-6-oxobicyclo[2.2.1]heptane-2-carboxylate are often explored for their potential in medicinal chemistry and organic synthesis. Their unique structures can contribute to biological activity, such as enzyme inhibition or receptor binding, making them candidates for drug development. Additionally, they can serve as intermediates in the synthesis of more complex molecules.
Research Findings and Challenges
While specific research findings on methyl (1S,2R,4R)-6-oxobicyclo[2.2.1]heptane-2-carboxylate are scarce, related compounds have shown promise in various biological assays. The challenges in studying this compound include its synthesis, purification, and characterization, as well as understanding its reactivity and biological effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume